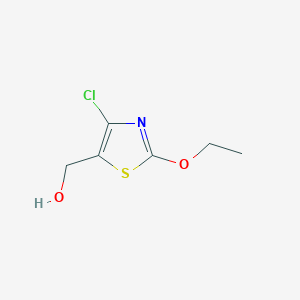

4-Chloro-2-ethoxy-5-thiazolemethanol

Description

Properties

Molecular Formula |

C6H8ClNO2S |

|---|---|

Molecular Weight |

193.65 g/mol |

IUPAC Name |

(4-chloro-2-ethoxy-1,3-thiazol-5-yl)methanol |

InChI |

InChI=1S/C6H8ClNO2S/c1-2-10-6-8-5(7)4(3-9)11-6/h9H,2-3H2,1H3 |

InChI Key |

CTZCQPIIEUUGFH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC(=C(S1)CO)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Core Thiazole Formation

The thiazole ring is typically synthesized via condensation reactions involving α-haloketones or α-haloaldehydes with thiourea or related sulfur-nitrogen precursors. Alternatively, substituted thiazoles can be prepared by reaction of nitriles or amidines with sulfur-containing reagents under controlled conditions.

Ethoxylation at the 2-Position

The 2-ethoxy substituent is introduced via nucleophilic substitution or alkylation reactions using ethoxy-containing reagents such as ethyl halides or ethyl ethers under basic conditions.

- Protection of sensitive groups may be necessary during this step to prevent side reactions.

Installation of the 5-Thiazolemethanol Group

Reduction of corresponding ester or acid derivatives at the 5-position to the alcohol (methanol) is achieved using selective reducing agents such as lithium triethylborohydride in tetrahydrofuran (THF) at low temperatures (0–5 °C).

Use of Protecting Groups

Protecting groups such as benzoyl or phthalimido are employed to mask amine functionalities or other reactive sites during synthesis. These groups are removed via reduction or hydrolysis after key transformations.

Representative Reaction Sequence and Conditions

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Thiazole ring formation | α-Haloketone + thiourea | Forms thiazole core |

| 2 | Chlorination | Thionyl chloride (SOCl2), reflux | Converts 4-methyl to 4-chloromethyl group |

| 3 | Ethoxylation | Ethyl halide, base (e.g., NaH), solvent (THF) | Introduces ethoxy group at 2-position |

| 4 | Reduction | Lithium triethylborohydride in THF, 0–5 °C | Reduces ester/acid to methanol group at 5-position |

| 5 | Deprotection | Hydrazine or acidic hydrolysis | Removes protecting groups |

Analytical and Purification Techniques

- Extraction and Drying: Ether or ethyl acetate extractions followed by drying over anhydrous agents (e.g., MgSO4).

- Recrystallization: From ethyl acetate or ethanol to purify intermediates.

- Chromatography: Silica gel chromatography with gradient elution (ethyl acetate/methanol) to isolate final products.

- Characterization: Melting point determination, boiling point under reduced pressure, and spectroscopic methods (NMR, IR).

Research Findings and Literature Evidence

- The use of lithium triethylborohydride for selective reduction of thiazole esters to alcohols is well documented, providing high yields and mild conditions.

- Chlorination with thionyl chloride is a classical method for introducing chloro substituents on methyl groups adjacent to heterocycles, with careful temperature control to prevent side reactions.

- Protecting groups such as benzoyl and phthalimido are crucial in multi-step syntheses to avoid unwanted reactions and facilitate selective transformations.

- The synthetic routes are supported by patent literature (e.g., US4375547A) detailing intermediates and reaction conditions relevant to thiazole derivatives structurally related to 4-Chloro-2-ethoxy-5-thiazolemethanol.

- The reaction conditions, yields, and purification methods have been optimized to ensure reproducibility and scalability for pharmaceutical applications.

Summary Table of Key Reaction Parameters

| Parameter | Typical Value/Condition | Purpose/Effect |

|---|---|---|

| Temperature (chlorination) | Reflux or 0–5 °C (controlled) | Ensures selective chlorination |

| Solvent (reduction) | Anhydrous tetrahydrofuran (THF) | Good solvency and stability for lithium reagents |

| Reducing agent | Lithium triethylborohydride | Selective ester to alcohol reduction |

| Protecting groups | Benzoyl, phthalimido | Protect amines, removable by reduction/hydrolysis |

| Purification solvent | Ethyl acetate, ethanol | Effective recrystallization and extraction |

| Chromatography eluent | Ethyl acetate/methanol gradient | Separation of closely related compounds |

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-ethoxy-5-thiazolemethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol or amine derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-ethoxy-5-thiazolemethanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly for its antimicrobial and anticancer activities.

Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-ethoxy-5-thiazolemethanol involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the biosynthesis of bacterial lipids, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-Chloro-2-ethoxy-5-thiazolemethanol with structurally related thiazole and benzothiazole derivatives, emphasizing substituent effects and physicochemical properties.

Table 1: Key Properties of Comparable Thiazole Derivatives

Substituent Effects on Physicochemical Properties

- Chlorine also influences lipophilicity, which affects bioavailability.

- Ethoxy vs. Methyl Groups: The ethoxy group in 4-Chloro-2-ethoxy-5-thiazolemethanol is bulkier and more electron-donating than the methyl group in (2-Chloro-5-Methylthiazol-4-yl)Methanol . This difference may reduce solubility in polar solvents but improve binding to hydrophobic targets in agrochemical applications.

- Hydroxymethyl Functionality: The hydroxymethyl group at the 5-position (common to both 4-Chloro-2-ethoxy-5-thiazolemethanol and 5-Hydroxymethyl thiazole ) enables hydrogen bonding, enhancing solubility in aqueous media and facilitating derivatization into esters or ethers.

Structural Comparisons with Benzothiazoles

The benzothiazole derivative 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole features a fused benzene ring, which increases aromaticity and π-stacking capability compared to monocyclic thiazoles. This structural difference correlates with enhanced biological activity (e.g., antimicrobial properties) but may also reduce metabolic stability due to increased molecular weight and planarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.